molecular formula C20H28N2O5 B12277491 Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate

Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate

Cat. No.: B12277491
M. Wt: 376.4 g/mol
InChI Key: XYLTWJZHTZTSFD-UHFFFAOYSA-N
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Description

Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a Boc-protected amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate typically involves multiple steps. One common route starts with the protection of the pyrrolidine nitrogen using a Boc (tert-butoxycarbonyl) group. This is followed by the coupling of the Boc-protected pyrrolidine with a suitable carboxylic acid derivative, such as an activated ester or acid chloride, under basic conditions. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibitors.

    Medicine: Investigated for its potential as a drug candidate due to its structural features.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The Boc group provides stability and protection during synthetic processes, which can be removed to reveal the active amine group that interacts with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate
  • Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-(4-methoxyphenyl)propanoate
  • Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-(4-chlorophenyl)propanoate

Uniqueness

This compound is unique due to its specific combination of a Boc-protected pyrrolidine ring and a phenyl group. This structure provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

tert-butyl 2-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C20H28N2O5/c1-20(2,3)27-19(25)22-12-8-11-16(22)17(23)21-15(18(24)26-4)13-14-9-6-5-7-10-14/h5-7,9-10,15-16H,8,11-13H2,1-4H3,(H,21,23)

InChI Key

XYLTWJZHTZTSFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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